4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that integrates multiple functional groups, including a benzamide, a sulfamoyl group, and a chromeno-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Chromeno-thiazole Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde to form the chromeno-thiazole core.
Introduction of the Benzamide Group: The chromeno-thiazole intermediate is then reacted with benzoyl chloride in the presence of a base like triethylamine to introduce the benzamide group.
Sulfamoylation: The final step involves the introduction of the N-benzyl-N-methylsulfamoyl group. This can be achieved by reacting the intermediate with N-benzyl-N-methylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or bacterial infections.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group could play a role in binding to biological targets, while the chromeno-thiazole moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide: can be compared to other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the available literature regarding its synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic route includes:
- Formation of Thiazole Ring : Initial reactions utilize thiazole derivatives which are then modified with benzyl and sulfamoyl groups.
- Benzamide Formation : Subsequent reactions lead to the formation of the benzamide structure, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Src Kinase Inhibition : Compounds with similar structures have demonstrated Src kinase inhibitory activity, which is crucial in various cancers. A study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.34 µM to 13.02 µM in different cell lines, indicating significant potency against cancer cell proliferation .
- Cell Proliferation Inhibition : Certain derivatives exhibited up to 71% inhibition in cell proliferation assays at concentrations around 50 µM, suggesting that modifications on the benzyl group can enhance anticancer efficacy .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Mechanism of Action : The mechanism involves interaction with specific molecular targets through hydrogen bonding and hydrophobic interactions, affecting enzyme structure and function . This interaction can modulate various biochemical pathways, making it a candidate for further research in therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Key observations include:
- Substituent Effects : Variations in the benzyl substituent significantly affect potency. For example, introducing halogen groups (like fluorine or chlorine) at specific positions on the benzyl ring has been shown to enhance lipophilicity and cellular uptake, which correlates with increased anticancer activity .
- Thiazole Replacement : The replacement of other heterocycles with thiazole in similar compounds has led to decreased activity, emphasizing the importance of this structural feature for maintaining biological efficacy .
Data Summary
Activity Type | Assay Type | Concentration (µM) | Inhibition (%) | Cell Lines |
---|---|---|---|---|
Src Kinase Inhibition | Growth Assay | 1.34 - 13.02 | Varies | NIH3T3/c-Src527F |
Cell Proliferation | Proliferation Assay | 50 | Up to 71% | BT-20, CCR5 |
Case Studies
- Case Study on Src Kinase Inhibitors : A series of N-benzyl substituted thiazole derivatives were evaluated for their Src kinase inhibitory activity. The most potent compound exhibited significant inhibition across multiple cell lines, highlighting the relevance of structural modifications in enhancing therapeutic potential .
- Anticancer Mechanism Exploration : Research into the mechanism of action revealed that compounds similar to this compound may act through multiple pathways beyond Src inhibition, suggesting a multifaceted approach to cancer treatment .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-28(15-17-7-3-2-4-8-17)34(30,31)19-13-11-18(12-14-19)24(29)27-25-26-23-20-9-5-6-10-21(20)32-16-22(23)33-25/h2-14H,15-16H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRMXHDAVFGNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.